molecular formula C12H20N2O4 B14684014 2-Isopropyl-2-methyl-1,3-propanediol carbamate 2-propynylcarbamate CAS No. 25384-98-9

2-Isopropyl-2-methyl-1,3-propanediol carbamate 2-propynylcarbamate

Cat. No.: B14684014
CAS No.: 25384-98-9
M. Wt: 256.30 g/mol
InChI Key: OXZTXUBLTWIENJ-UHFFFAOYSA-N
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Description

2-Isopropyl-2-methyl-1,3-propanediol carbamate 2-propynylcarbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely known for their applications in various fields, including agriculture, medicine, and industry. This compound, in particular, has unique properties that make it valuable for specific scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-2-methyl-1,3-propanediol carbamate 2-propynylcarbamate typically involves the reaction of 2-isopropyl-2-methyl-1,3-propanediol with carbamoyl chloride and propargyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and minimize production costs. Large-scale reactors and continuous flow systems are often employed to ensure consistent product quality and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-2-methyl-1,3-propanediol carbamate 2-propynylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted carbamate derivatives.

Scientific Research Applications

2-Isopropyl-2-methyl-1,3-propanediol carbamate 2-propynylcarbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.

    Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly as a muscle relaxant or anticonvulsant.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Isopropyl-2-methyl-1,3-propanediol carbamate 2-propynylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various physiological effects, depending on the enzyme targeted. Additionally, the compound may interact with receptors in the nervous system, leading to muscle relaxation or anticonvulsant effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-propyl-1,3-propanediol carbamate: Known for its muscle relaxant properties.

    Carisoprodol: A well-known muscle relaxant with a similar structure.

    Meprobamate: Another carbamate derivative with sedative and anxiolytic properties.

Uniqueness

2-Isopropyl-2-methyl-1,3-propanediol carbamate 2-propynylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

25384-98-9

Molecular Formula

C12H20N2O4

Molecular Weight

256.30 g/mol

IUPAC Name

[2-(carbamoyloxymethyl)-2,3-dimethylbutyl] N-prop-2-ynylcarbamate

InChI

InChI=1S/C12H20N2O4/c1-5-6-14-11(16)18-8-12(4,9(2)3)7-17-10(13)15/h1,9H,6-8H2,2-4H3,(H2,13,15)(H,14,16)

InChI Key

OXZTXUBLTWIENJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(COC(=O)N)COC(=O)NCC#C

Origin of Product

United States

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